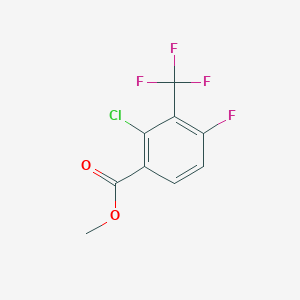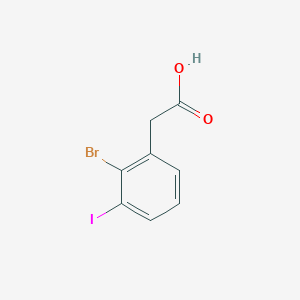
2-(2-Bromo-3-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-3-iodophenyl)acetic acid is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the bromination and iodination of phenylacetic acid derivatives. For example, the bromination of phenylacetic acid can be carried out using bromine in the presence of a catalyst, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and iodination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-3-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted phenylacetic acids.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
2-(2-Bromo-3-iodophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including peptidomimetics and drug intermediates.
Medicinal Chemistry: The compound is investigated for its potential as a ligand in imaging agents for nuclear medicine.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-3-iodophenyl)acetic acid involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the functional groups present and the nature of the enzyme. The compound’s bromine and iodine atoms play a crucial role in its binding affinity and specificity towards molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromine atom in the para position.
3-Iodophenylacetic Acid: Contains an iodine atom in the meta position.
2-(3-Bromo-2-iodophenyl)acetic Acid: Similar structure but different substitution pattern.
Uniqueness
2-(2-Bromo-3-iodophenyl)acetic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C8H6BrIO2 |
|---|---|
Poids moléculaire |
340.94 g/mol |
Nom IUPAC |
2-(2-bromo-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6BrIO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) |
Clé InChI |
CWEJXOWJTHXDKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)

![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
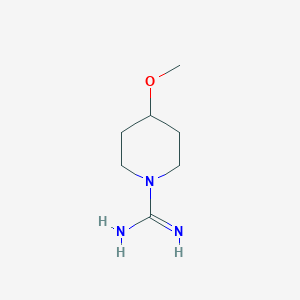
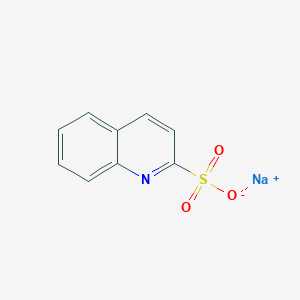
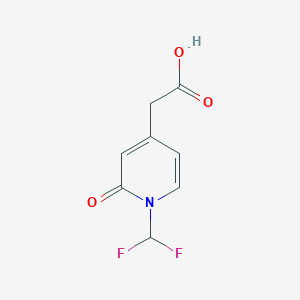
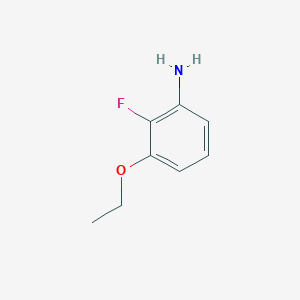
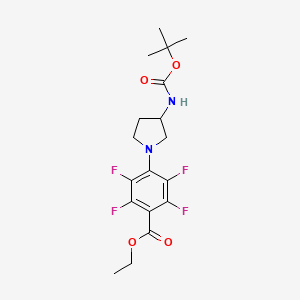
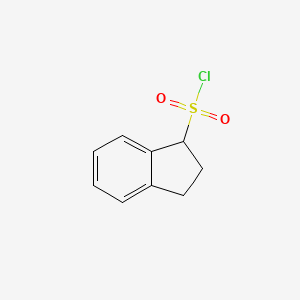
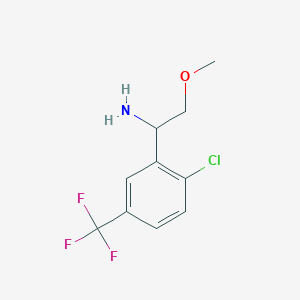

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
